Lodoxamide impurity 1-d5
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Overview
Description
Lodoxamide impurity 1-d5 is a deuterium-labeled derivative of n-Ethyl-2-hydroxyacetamide. It is primarily used as a stable isotope-labeled compound in scientific research. The incorporation of deuterium, a stable heavy isotope of hydrogen, into drug molecules has gained attention due to its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
Lodoxamide impurity 1-d5 is synthesized by incorporating deuterium into n-Ethyl-2-hydroxyacetamide. The specific synthetic routes and reaction conditions for this process are not widely detailed in the literature. the general approach involves the use of deuterated reagents and solvents to achieve the desired deuterium labeling .
Industrial Production Methods
The industrial production of this compound involves the use of specialized facilities capable of handling isotope-labeled compounds. The production process must ensure high purity and consistency, which is critical for its use in scientific research .
Chemical Reactions Analysis
Types of Reactions
Lodoxamide impurity 1-d5 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Lodoxamide impurity 1-d5 has several scientific research applications, including:
Chemistry: Used as a tracer for quantitation during the drug development process.
Biology: Employed in metabolic studies to understand the pharmacokinetic and metabolic profiles of drugs.
Medicine: Utilized in the development of pharmaceuticals to study drug metabolism and pharmacokinetics.
Industry: Applied in the production of isotope-labeled compounds for various research purposes.
Mechanism of Action
The mechanism of action of Lodoxamide impurity 1-d5 is related to its role as a stable isotope-labeled compound. By incorporating deuterium into the molecule, it can affect the pharmacokinetic and metabolic profiles of drugs. This is achieved by altering the rate of metabolic reactions and the stability of the compound in biological systems .
Comparison with Similar Compounds
Similar Compounds
n-Ethyl-2-hydroxyacetamide: The non-deuterated form of Lodoxamide impurity 1-d5.
Other deuterium-labeled compounds: Such as deuterium-labeled amino acids and nucleotides.
Uniqueness
This compound is unique due to its specific deuterium labeling, which provides distinct advantages in scientific research. The incorporation of deuterium can lead to differences in the pharmacokinetic and metabolic profiles compared to non-deuterated compounds, making it a valuable tool in drug development and metabolic studies .
Properties
Molecular Formula |
C4H9NO2 |
---|---|
Molecular Weight |
108.15 g/mol |
IUPAC Name |
2-hydroxy-N-(1,1,2,2,2-pentadeuterioethyl)acetamide |
InChI |
InChI=1S/C4H9NO2/c1-2-5-4(7)3-6/h6H,2-3H2,1H3,(H,5,7)/i1D3,2D2 |
InChI Key |
HWVOWKVXWMUGMS-ZBJDZAJPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])NC(=O)CO |
Canonical SMILES |
CCNC(=O)CO |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.